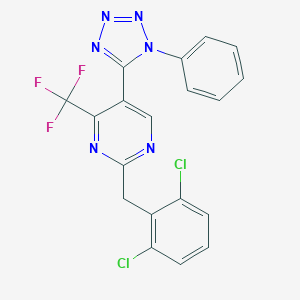
2-(2,6-dichlorobenzyl)-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-dichlorobenzyl)-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)pyrimidine, also known as DCTP, is a chemical compound that has been the subject of scientific research due to its potential use in various applications.
作用機序
The mechanism of action of 2-(2,6-dichlorobenzyl)-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)pyrimidine is not fully understood, but it is thought to involve the inhibition of calcium channels in cells. Calcium channels play an important role in a variety of cellular functions, including muscle contraction, neurotransmitter release, and gene expression. By inhibiting calcium channels, 2-(2,6-dichlorobenzyl)-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)pyrimidine may alter these cellular functions, leading to its potential use as a therapeutic agent.
Biochemical and Physiological Effects:
2-(2,6-dichlorobenzyl)-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)pyrimidine has been shown to have a variety of biochemical and physiological effects. In cell culture studies, 2-(2,6-dichlorobenzyl)-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)pyrimidine has been shown to inhibit the proliferation of cancer cells and to reduce the production of inflammatory cytokines. In addition, 2-(2,6-dichlorobenzyl)-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)pyrimidine has been shown to alter the expression of genes involved in calcium signaling and cell cycle regulation.
実験室実験の利点と制限
One advantage of using 2-(2,6-dichlorobenzyl)-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)pyrimidine in lab experiments is its specificity for calcium channels, which allows researchers to study the role of these channels in cellular function. However, one limitation of using 2-(2,6-dichlorobenzyl)-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)pyrimidine is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-(2,6-dichlorobenzyl)-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)pyrimidine, including further studies on its potential use as an anti-cancer and anti-inflammatory agent, as well as studies on its potential use as a tool for studying calcium channels in cellular function. In addition, future research could focus on developing new derivatives of 2-(2,6-dichlorobenzyl)-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)pyrimidine with improved specificity and reduced toxicity.
合成法
The synthesis of 2-(2,6-dichlorobenzyl)-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)pyrimidine involves the reaction of 2,6-dichlorobenzyl chloride with 5-amino-1-phenyltetrazole in the presence of sodium hydride to form 2-(2,6-dichlorobenzyl)-5-(1-phenyl-1H-tetrazol-5-yl)pyrimidine. This intermediate is then reacted with trifluoromethyl iodide in the presence of a base to form the final product, 2-(2,6-dichlorobenzyl)-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)pyrimidine.
科学的研究の応用
2-(2,6-dichlorobenzyl)-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)pyrimidine has been studied for its potential use in various applications, including as a fluorescent probe for detecting the presence of metal ions, as a potential anti-cancer agent, and as a potential anti-inflammatory agent. In addition, 2-(2,6-dichlorobenzyl)-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)pyrimidine has been studied for its potential use as a tool for studying the role of calcium channels in cellular function.
特性
製品名 |
2-(2,6-dichlorobenzyl)-5-(1-phenyl-1H-tetraazol-5-yl)-4-(trifluoromethyl)pyrimidine |
|---|---|
分子式 |
C19H11Cl2F3N6 |
分子量 |
451.2 g/mol |
IUPAC名 |
2-[(2,6-dichlorophenyl)methyl]-5-(1-phenyltetrazol-5-yl)-4-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C19H11Cl2F3N6/c20-14-7-4-8-15(21)12(14)9-16-25-10-13(17(26-16)19(22,23)24)18-27-28-29-30(18)11-5-2-1-3-6-11/h1-8,10H,9H2 |
InChIキー |
STAOPIFPRYNWFD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C(F)(F)F)CC4=C(C=CC=C4Cl)Cl |
正規SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C(F)(F)F)CC4=C(C=CC=C4Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B214786.png)
![3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B214788.png)
![3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B214789.png)
![N-[3-(benzoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B214791.png)
![N-[3-(2-furoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B214792.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B214794.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B214797.png)
![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzofuran-2-carboxamide](/img/structure/B214801.png)
![2-fluoro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B214803.png)
![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-m-tolyloxy-acetamide](/img/structure/B214805.png)

![3-[2-(4-tert-Butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214808.png)
![3-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B214810.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B214811.png)